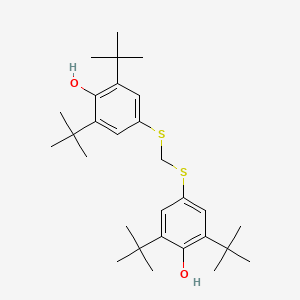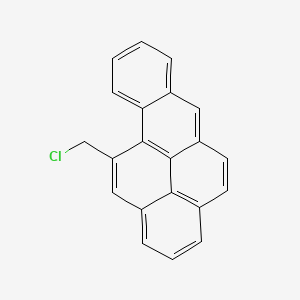
MDL-29311
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an analogue of probucol and has been studied for its lipid- and glucose-lowering activities in diabetic rats and mice . This compound has shown significant potential in reducing plasma glucose and serum triglyceride levels, making it a promising candidate for further research in the field of diabetes treatment .
Preparation Methods
MDL-29311 is synthesized through a series of chemical reactions involving the coupling of phenolic compounds with methylene and thio groups. The synthetic route typically involves the following steps:
Coupling Reaction: The initial step involves the coupling of 2,6-di-tert-butylphenol with methylene chloride in the presence of a base to form a methylene-bridged intermediate.
Thioether Formation: The intermediate is then reacted with a thiol compound to introduce the thioether linkage, resulting in the formation of this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
MDL-29311 undergoes several types of chemical reactions, including:
Oxidation: As an antioxidant, this compound can undergo oxidation reactions where it donates electrons to neutralize free radicals.
Reduction: It can also participate in reduction reactions, particularly in biological systems where it helps in reducing oxidative stress.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of MDL-29311 involves its antioxidant properties. It works by donating electrons to neutralize free radicals, thereby reducing oxidative stress. In diabetic models, this compound lowers plasma glucose and triglyceride levels by enhancing the clearance of very low-density lipoprotein by the liver . It also increases the levels of high-density lipoprotein-associated apolipoprotein E, which further aids in lipid metabolism .
Comparison with Similar Compounds
MDL-29311 is structurally similar to probucol, another phenolic antioxidant. this compound has shown greater efficacy in lowering plasma glucose and triglyceride levels compared to probucol . Other similar compounds include:
Butylated Hydroxytoluene: Another phenolic antioxidant used in food and cosmetic products, but with different metabolic effects compared to this compound.
This compound’s unique combination of glucose- and lipid-lowering activities, along with its antioxidant properties, makes it a promising candidate for further research and potential therapeutic applications.
Properties
CAS No. |
129895-82-5 |
|---|---|
Molecular Formula |
C29H44O2S2 |
Molecular Weight |
488.8 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylmethylsulfanyl]phenol |
InChI |
InChI=1S/C29H44O2S2/c1-26(2,3)20-13-18(14-21(24(20)30)27(4,5)6)32-17-33-19-15-22(28(7,8)9)25(31)23(16-19)29(10,11)12/h13-16,30-31H,17H2,1-12H3 |
InChI Key |
GAABJUNZYPATIQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
| 129895-82-5 | |
Synonyms |
4,4'-(methylenebis(thio))bis(2,6-bis(1,1-dimethylethyl))phenol MDL 29,311 MDL 29311 MDL-29311 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















